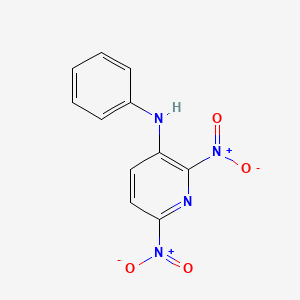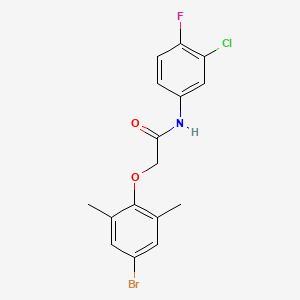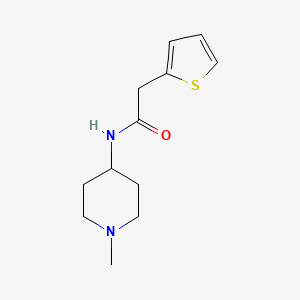
N-(3-acetylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, commonly known as AF-219, is a small molecule drug that has been developed as a potent and selective antagonist of the P2X3 receptor. This receptor is a member of the purinergic receptor family and is involved in the transmission of pain signals in the nervous system. AF-219 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of chronic cough and other respiratory disorders.
作用機序
AF-219 works by blocking the P2X3 receptor, which is a member of the purinergic receptor family. This receptor is involved in the transmission of pain signals in the nervous system, particularly in the sensory neurons that innervate the respiratory tract. By blocking this receptor, AF-219 can reduce the sensitivity of these neurons to stimuli that trigger coughing and other respiratory symptoms.
Biochemical and Physiological Effects
AF-219 has been shown to have a potent and selective effect on the P2X3 receptor, with minimal activity against other purinergic receptors. This means that it is able to block the transmission of pain signals in the respiratory tract without affecting other physiological processes. In preclinical studies, AF-219 has been shown to reduce coughing and other respiratory symptoms without causing significant side effects.
実験室実験の利点と制限
AF-219 has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for use in studies. It is also highly selective for the P2X3 receptor, which makes it a useful tool for studying the role of this receptor in respiratory disorders. However, AF-219 has some limitations, including its relatively short half-life and the need for repeated dosing in order to maintain therapeutic levels.
将来の方向性
There are several potential future directions for research on AF-219 and its use in the treatment of respiratory disorders. One area of focus is the development of more potent and selective P2X3 receptor antagonists that can provide greater efficacy with fewer side effects. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with AF-219 or other P2X3 receptor antagonists. Finally, there is ongoing research into the potential use of AF-219 in other conditions, such as neuropathic pain and migraine headaches.
合成法
AF-219 is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3-acetylphenol with 4-fluorobenzoyl chloride to form N-(3-acetylphenyl)-4-fluorobenzamide. This compound is then reacted with piperidine and sulfur dioxide to form N-(3-acetylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, which is the final product.
科学的研究の応用
AF-219 has been extensively studied in preclinical models of chronic cough and other respiratory disorders. In these studies, AF-219 has been shown to be a potent and selective antagonist of the P2X3 receptor, which is involved in the transmission of pain signals in the nervous system. By blocking this receptor, AF-219 can reduce coughing and other respiratory symptoms.
特性
IUPAC Name |
N-(3-acetylphenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-14(24)15-6-5-7-17(12-15)22-20(25)16-8-9-18(21)19(13-16)28(26,27)23-10-3-2-4-11-23/h5-9,12-13H,2-4,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSMCJGCZABZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5101425.png)
![1-(3-methylbutyl)-3-(4-morpholinylcarbonyl)-5-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5101442.png)


![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5101458.png)

![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5101461.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101467.png)

![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)
![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)

